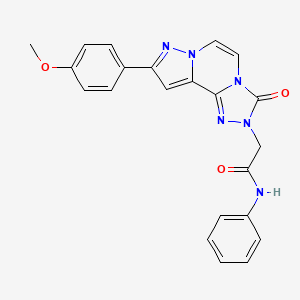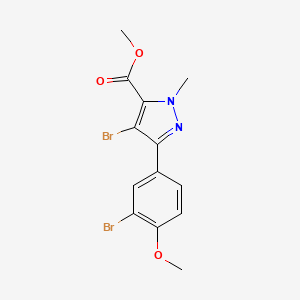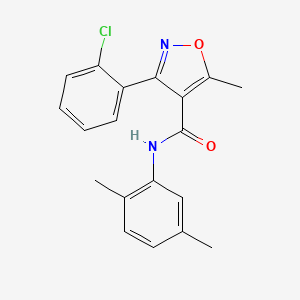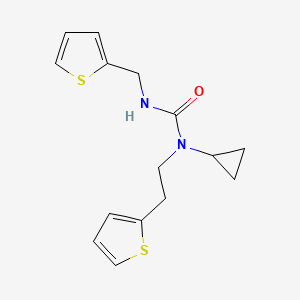
1-(2-chlorophenyl)-3-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Urea derivatives are synthesized through multiple steps, involving reactions with isocyanates and various amines. For instance, 1-aryl-3-(2-chloroethyl) ureas have been synthesized from 4-phenylbutyric acid and alkylanilines, showcasing a method that could be analogous to the synthesis of the compound due to the similar functional groups involved (Gaudreault et al., 1988).
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed through spectroscopic methods like NMR, IR, and X-ray diffraction. These compounds can exhibit promising biological activities, which are intrinsically linked to their structure. For example, specific 1-aryl-3-(2-chloroethyl) ureas showed cytotoxicity similar to known anticancer agents, highlighting the importance of molecular structure in their function (Gaudreault et al., 1988).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, forming cyclic compounds or undergoing modifications with different reagents. These reactions can significantly alter their chemical properties and potential applications. For instance, reactions involving nitroso compounds can lead to cyclic derivatives with distinct properties (Kamiya et al., 1990).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by their molecular structure and can be studied through techniques like X-ray crystallography (Yan et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, define the compound's behavior in different environments and reactions. Urea derivatives' chemical properties can be tailored through substitution reactions, leading to compounds with specific desired activities, such as antimicrobial or anticancer properties (Shankar et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
Research has demonstrated the synthesis and structural analysis of various urea derivatives, including those with chlorophenyl groups, which are crucial in the development of compounds with potential biological activities. For instance, novel urea derivatives have been synthesized to explore their antitumor activities, with structural confirmations conducted through elemental analysis, NMR, and X-ray diffraction analysis (Ling et al., 2008). Similarly, the conformational adjustments in urea-based assemblies have been studied to understand their chemical behavior and potential applications in various fields (Phukan & Baruah, 2016).
Biological Activities
Urea derivatives, including those with chlorophenyl components, have been evaluated for their biological activities. Some compounds have shown promising results in anticancer assays, indicating their potential as therapeutic agents. Research has also explored the synthesis of urea derivatives to assess their cytotoxic effects on human adenocarcinoma cells, highlighting their potential in cancer treatment (Gaudreault et al., 1988).
Antimicrobial and Anticancer Activities
Studies have synthesized N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles to investigate their antimicrobial and anticancer activities. These studies indicate the potential of urea derivatives in developing new therapeutic agents with significant biological activities (El-Sawy et al., 2013).
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industries where corrosion resistance is essential for material longevity and safety (Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c21-16-10-4-5-11-17(16)23-20(26)22-13-18-15-9-3-6-12-19(15)25(24-18)14-7-1-2-8-14/h4-5,10-11,14H,1-3,6-9,12-13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQSLYGEMFLOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)

![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)
